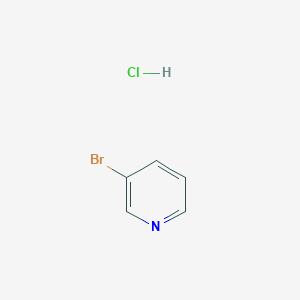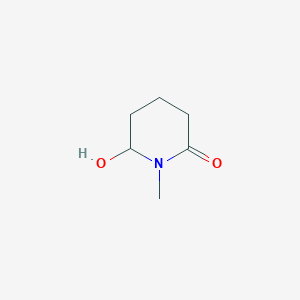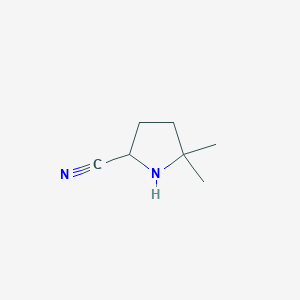
3-Bromopyridine hydrochloride
Overview
Description
3-Bromopyridine hydrochloride: is an organic compound with the molecular formula C5H5BrClN . It is a derivative of pyridine, where a bromine atom is substituted at the third position of the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrobromic Acid Method: One common method involves the reaction of pyridine with hydrobromic acid in the presence of hydrogen peroxide.
Bromine and Sulfuric Acid Method: Another method involves the dropwise addition of bromine to pyridine in the presence of sulfuric acid.
Industrial Production Methods: The industrial production of 3-Bromopyridine hydrochloride typically follows the hydrobromic acid method due to its simplicity and cost-effectiveness. The process involves mixing pyridine with hydrobromic acid and hydrogen peroxide, followed by purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromopyridine hydrochloride undergoes nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It participates in coupling reactions like the Heck reaction and Buchwald-Hartwig coupling, forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Heck Reaction: Palladium catalysts and olefins are used under mild conditions to form carbon-carbon bonds.
Buchwald-Hartwig Coupling: Copper or palladium catalysts are used along with amines or nitrogen-containing heterocycles to form carbon-nitrogen bonds.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Products include complex organic molecules with extended carbon chains or nitrogen-containing structures.
Scientific Research Applications
Chemistry: 3-Bromopyridine hydrochloride is widely used as a building block in organic synthesis. It is a key intermediate in the synthesis of various heterocyclic compounds and ligands for catalysis .
Biology and Medicine: In medicinal chemistry, it is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have shown activity against various biological targets .
Industry: In the agrochemical industry, it is used to synthesize pesticides and herbicides. Its derivatives are also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromopyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. In coupling reactions, it facilitates the formation of carbon-carbon and carbon-nitrogen bonds through the action of metal catalysts .
Comparison with Similar Compounds
3-Chloropyridine: Similar to 3-Bromopyridine hydrochloride but with a chlorine atom instead of bromine.
2-Bromopyridine: The bromine atom is at the second position, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specific synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromopyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.ClH/c6-5-2-1-3-7-4-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHLOYUCIKWPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334869 | |
| Record name | 3-Bromopyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65520-08-3 | |
| Record name | 3-Bromopyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















